molecular formula C11H10N2O B8278670 4-Methoxy-o-phenylenediacetonitrile

4-Methoxy-o-phenylenediacetonitrile

Cat. No.: B8278670
M. Wt: 186.21 g/mol
InChI Key: FACCPFNJBVMQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-o-phenylenediacetonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-[2-(cyanomethyl)-4-methoxyphenyl]acetonitrile

InChI

InChI=1S/C11H10N2O/c1-14-11-3-2-9(4-6-12)10(8-11)5-7-13/h2-3,8H,4-5H2,1H3

InChI Key

FACCPFNJBVMQNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Finely ground sodium cyanide (73 gm., 1.48 m) was suspended in dimethylsulfoxide (500 ml.) by means of a "Vibro-Mixer". A solution of 4-Methoxy-α,α'-dibromo-o-xylene (113 gm., 0.384 m) in dimethylsulfoxide (200 ml.) was added dropwise to the cyanide suspension. The internal temperature was kept at 35°-38° C. by means of an ice bath. The addition took 15 minutes. Agitation of the reaction was continued for a further 11/2 hours. The reaction mixture was poured into water (4 l.). The aqueous mixture was extracted with ether (2×1 l., 3×500 ml.) and the combined ether extracts were washed with dilute hydrochloric acid (6 N) (2×500 ml.), saturated sodium carbonate solution (1×500 ml.), water (3×500 ml.) and saturated sodium chloride solution (2×500 ml.). The ether layer was dried over magnesium sulfate. The dried ethereal solution was evaporated to an oil which was distilled and the fraction with boiling range 160°- 165° (0.1 mm) was collected. wt.=53 gm. The oil obtained was crystallized from ether (650 ml.) to give 45 gm. (m.p. 51°-53°). A second drop of 5.8 gm.(m.p. 49°-51°) was obtained.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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